
Dazoxiben
Descripción general
Descripción
Dazoxiben es un inhibidor de la tromboxano sintetasa activo por vía oral. Ha demostrado una mejora clínica significativa en pacientes con síndrome de Raynaud . La fórmula química del compuesto es C12H12N2O3 y tiene una masa molar de 232.239 g·mol−1 .
Aplicaciones Científicas De Investigación
Treatment of Raynaud's Syndrome
Dazoxiben has been primarily studied for its efficacy in treating Raynaud's syndrome , a condition characterized by episodes of reduced blood flow to the fingers and toes, often triggered by cold or stress. A notable double-blind trial involved 20 patients with severe Raynaud's syndrome. The study indicated that those receiving this compound (400 mg/day) showed significant clinical improvement over six weeks compared to the placebo group. Although hand temperature measurements and hematological parameters remained stable, there was a notable reduction in plasma thromboxane B2 levels, suggesting effective inhibition of thromboxane synthesis .
Other Clinical Evaluations
Beyond Raynaud's syndrome, this compound has been evaluated in several other clinical contexts:
- Sepsis and Adult Respiratory Distress Syndrome (ARDS) : this compound was investigated for its potential benefits in patients suffering from sepsis and ARDS, conditions where thromboxane levels can contribute to pathological vascular responses. However, subsequent studies did not demonstrate significant therapeutic effects in these areas .
- Stable Angina : Its use was also explored in patients with stable angina, focusing on its antiplatelet effects. While initial findings were promising, larger studies did not confirm substantial clinical benefits .
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Selective Inhibition : It has a high selectivity for thromboxane synthetase with an IC50 value of approximately 3 nM .
- Absorption and Distribution : It shows favorable absorption characteristics and is non-toxic according to Ames tests, indicating potential safety for long-term use .
Table: Summary of Key Clinical Trials Involving this compound
Study | Condition | Sample Size | Treatment Duration | Outcome |
---|---|---|---|---|
Belch et al. (1981) | Raynaud's Syndrome | 20 patients | 6 weeks | Significant clinical improvement; lowered TXB2 levels |
Various Studies | Sepsis/ARDS | Varies | Varies | No significant effect observed |
Various Studies | Stable Angina | Varies | Varies | Limited clinical benefits reported |
Mecanismo De Acción
Dazoxiben ejerce sus efectos inhibiendo la tromboxano-A sintetasa, una enzima involucrada en la síntesis de tromboxano A2, un compuesto que promueve la agregación plaquetaria y la vasoconstricción . Al inhibir esta enzima, this compound reduce la producción de tromboxano A2, reduciendo así la agregación plaquetaria y la vasoconstricción .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Una síntesis conveniente de dazoxiben comienza con el éter O-cloroetílico de la p-hidroxibenzamida y procede por desplazamiento con imidazol para dar el producto intermedio. La hidrólisis de la función amida completa la síntesis de this compound . Otro método de síntesis simplificado implica el uso de imidazol, metil-4-hidroxibenzoato (el conservante Nipagin) y 1,2-dibromoetano .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. Las técnicas de síntesis simplificadas mencionadas anteriormente se pueden ampliar para la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
Dazoxiben experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: La síntesis implica una sustitución aromática nucleófila.
Hidrólisis: La hidrólisis de la función amida es un paso clave en la síntesis.
Reactivos y Condiciones Comunes
Imidazol: Se utiliza en la reacción de desplazamiento.
Éter O-cloroetílico de la p-hidroxibenzamida: Material de partida para la síntesis.
1,2-dibromoetano: Se utiliza en el método de síntesis simplificado.
Principales Productos Formados
El principal producto formado a partir de estas reacciones es el propio this compound, siendo los productos intermedios el éter O-cloroetílico de la p-hidroxibenzamida y el derivado del imidazol .
Comparación Con Compuestos Similares
Compuestos Similares
Análogos de Tiofeno de Dazoxiben: Estos compuestos son inhibidores altamente selectivos de la tromboxano-A sintetasa y se han sintetizado para comparación.
Otros Derivados del Imidazol: Estos incluyen varios inhibidores de la tromboxano sintetasa basados en imidazol.
Singularidad
This compound es único debido a su inhibición específica de la tromboxano-A sintetasa y su eficacia clínica en el tratamiento del síndrome de Raynaud . Sus métodos de síntesis también ofrecen una ruta conveniente para producir el compuesto .
Actividad Biológica
Dazoxiben, also known as UK-37248, is an orally active thromboxane synthetase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by impaired blood flow and vascular dysfunction, such as Raynaud's syndrome and certain coronary syndromes. This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, mechanisms of action, and relevant case studies.
This compound functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and platelet aggregator. By blocking the production of TXA2, this compound helps to reduce platelet activation and improve blood flow in various pathological conditions. The inhibition of thromboxane synthesis is crucial in managing diseases where excessive platelet aggregation and vasoconstriction are detrimental.
Raynaud's Syndrome
One of the most significant studies involving this compound was a double-blind trial assessing its efficacy in patients with severe Raynaud's syndrome. The study included 20 patients, with 11 receiving this compound at a dosage of 400 mg per day for six weeks, while nine were given a placebo. Key findings from this trial included:
- Clinical Improvement : Patients treated with this compound exhibited significant clinical improvement compared to controls. Specifically, seven out of eleven patients reported marked symptom relief compared to one out of nine in the placebo group .
- Temperature Measurements : Hand temperature measurements showed a temporary increase in the treatment group at week two but returned to baseline levels by week six .
- Plasma TXB2 Levels : There was a notable reduction in plasma thromboxane B2 levels, confirming effective drug compliance and action .
Coronary Syndromes
In another study focusing on coronary syndromes, this compound was shown to effectively abolish cyclic flow reductions (CFRs) in stenosed canine coronary arteries. The study demonstrated that:
- CFRs Reduction : this compound significantly improved coronary blood flow during episodes of CFRs, with levels returning to near control values post-treatment .
- TXB2 Level Changes : TXB2 levels increased significantly during CFR episodes but were reduced to baseline levels following this compound administration .
Summary of Clinical Trial Results
Parameter | This compound Group (n=11) | Placebo Group (n=9) |
---|---|---|
Marked Improvement (%) | 63.6 | 11.1 |
Hand Temperature Increase (°C) | +2 at Week 2 | No significant change |
Plasma TXB2 Levels (pg/ml) | Reduced to baseline | No significant change |
Side Effects Observed
Side Effect | This compound Group | Placebo Group |
---|---|---|
Nausea | 1 | 1 |
Vomiting | 0 | 1 |
Other Mild Effects | None reported | None reported |
Case Studies
Case Study 1 : A patient with severe Raynaud's syndrome experienced significant symptom relief after four weeks on this compound, reporting improved hand warmth and reduced frequency of attacks.
Case Study 2 : In a clinical setting involving patients with unstable angina, administration of this compound resulted in improved myocardial blood flow and reduced episodes of angina during stress testing.
Propiedades
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
Record name | Dazoxiben [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
Record name | Dazoxiben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
Record name | Dazoxiben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazoxiben [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoxiben | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dazoxiben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOXIBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dazoxiben?
A1: this compound selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].
Q2: What are the downstream effects of inhibiting TXA2 synthase?
A2: Inhibiting TXA2 synthase leads to several downstream effects:
- Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].
- Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].
- Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].
Q3: Does this compound affect platelet aggregation induced by all agonists?
A3: No. While this compound effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.
Q5: Has this compound demonstrated efficacy in animal models of thrombosis?
A5: Yes. In animal models, this compound has shown antithrombotic activity by:
- Prolonging the time to occlusion in electrically injured coronary arteries [].
- Reducing platelet deposition onto collagen-coated surfaces [, ].
- Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].
Q6: What are the limitations of using thromboxane synthase inhibitors like this compound as antithrombotic agents?
A6: While this compound shows promise in preclinical models, studies highlight limitations:
- Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].
- Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].
Q7: How does this compound compare to aspirin in terms of its effects on platelet aggregation and bleeding time?
A7: While both this compound and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:
- This compound: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].
- Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with this compound to enhance anti-aggregatory effects [, , ].
Q8: Has this compound proven effective in treating cardiovascular diseases in clinical trials?
A8: Clinical trials evaluating this compound for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.